molecular formula C18H24N2O B1619105 2-(4-Hydroxyphenyl)-5-octylpyrimidine CAS No. 58415-63-7

2-(4-Hydroxyphenyl)-5-octylpyrimidine

Cat. No.: B1619105
CAS No.: 58415-63-7
M. Wt: 284.4 g/mol
InChI Key: QKHJFAHFTKYIEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Hydroxyphenyl)-5-octylpyrimidine is a useful research compound. Its molecular formula is C18H24N2O and its molecular weight is 284.4 g/mol. The purity is usually 95%.
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Properties

CAS No.

58415-63-7

Molecular Formula

C18H24N2O

Molecular Weight

284.4 g/mol

IUPAC Name

4-(5-octylpyrimidin-2-yl)phenol

InChI

InChI=1S/C18H24N2O/c1-2-3-4-5-6-7-8-15-13-19-18(20-14-15)16-9-11-17(21)12-10-16/h9-14,21H,2-8H2,1H3

InChI Key

QKHJFAHFTKYIEP-UHFFFAOYSA-N

SMILES

CCCCCCCCC1=CN=C(N=C1)C2=CC=C(C=C2)O

Canonical SMILES

CCCCCCCCC1=CN=C(N=C1)C2=CC=C(C=C2)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

137.7 ml (1.5 mol) of POCl3 are added with ice cooling to 135 g (1.85 mol) of DMF, and the mixture is subsequently stirred at room temperature for 15 minutes. 202 g (1 mol) of decanal dimethyl acetal dissolved in 500 ml of DMF are then. added dropwise, and, after addition is complete, the mixture is stirred for about 3 further hours. 262.5 g (1 mol) of 4-benzoxybenzamidine are subsequently added, and the mixture is stirred for a further hour. 1.1 l of triethylamine are then slowly added, during which the temperature rises to about 70° C. In order to maintain stirrability, about 700 ml of DMF are added, and the triethylamine is subsequently removed by distillation at atmospheric pressure. The residue is poured into about 6 l of ice water. The precipitated product is washed with water, recrystallized from 2.5 1 of isobutanol, dissolved in 1 l of ethyl acetate and hydrogenated at atmospheric pressure with addition of 10 g of Pd/C (10%) until take-up of hydrogen ceases. The catalyst is filtered off with suction, and the residue from evaporation of the filtrate is dried at 50° C. under reduced pressure.
Name
Quantity
137.7 mL
Type
reactant
Reaction Step One
Name
Quantity
135 g
Type
solvent
Reaction Step One
Quantity
202 g
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Two
Quantity
262.5 g
Type
reactant
Reaction Step Three
Quantity
1.1 L
Type
reactant
Reaction Step Four
Name
Quantity
700 mL
Type
solvent
Reaction Step Five

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